N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-17(13(2)21-19(20-12)23(3)4)22-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNNHQAHTKCMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine to form the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amine. This intermediate is then reacted with 1-naphthoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA-intercalating agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with cellular components. It is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit topoisomerases, enzymes crucial for DNA replication .
Comparison with Similar Compounds
Heterocyclic Core Modifications
The pyrimidine core distinguishes this compound from structurally related heterocycles, such as the pyrazole derivatives reported in Molecules (2014) . For example:
| Compound Class | Heterocycle | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrimidine | 2-(Dimethylamino), 4,6-dimethyl | Carboxamide, Naphthalene |
| Pyrazole Derivatives | Pyrazole | Aryl groups (e.g., 4-chloro, 4-bromo) | Carboximidamide, Phenyl groups |
Key Differences :
- Ring Size and Aromaticity : Pyrimidine (6-membered, two N atoms) vs. pyrazole (5-membered, two adjacent N atoms). The larger pyrimidine ring may offer enhanced π-π stacking and altered electronic properties.
- Functional Groups: The carboxamide group in the target compound differs from the carboximidamide group in pyrazole derivatives.
Substituent Effects
The dimethylamino group at position 2 of the pyrimidine ring contrasts with substituents in compounds like 2-(Dimethylamino)ethanethiol (), which features a thiol (-SH) group. While both share dimethylamino moieties, the thiol group in 2-(Dimethylamino)ethanethiol confers nucleophilicity and metal-binding capacity, unlike the carboxamide-linked naphthalene in the target compound .
Pharmacological and Physicochemical Properties (Inferred)
- Solubility: The dimethylamino group may improve aqueous solubility compared to purely aromatic analogs (e.g., unsubstituted pyrimidines).
- Bioactivity : Pyrimidine derivatives often target kinases or DNA synthesis enzymes. The naphthalene carboxamide could mimic ATP’s adenine ring in kinase binding pockets.
Data Tables
Table 1: Structural Comparison of Heterocyclic Compounds
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Pyrazole Derivative (4-Chloro) |
|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 (reported) |
| Molecular Weight | ~349.4 g/mol | ~300.8 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) | 2 (imidamide NH₂) |
Research Implications and Limitations
- Structural Insights : Crystallographic refinement via SHELX could resolve the target compound’s conformation, aiding in docking studies .
- Activity Gaps : Unlike the pyrazole carboximidamides, which show reported antimicrobial activity , the target compound’s biological profile remains uncharacterized.
- Synthetic Challenges : Introducing the naphthalene carboxamide may require specialized coupling reagents compared to simpler aryl substitutions.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.34 g/mol. Its structure features a naphthalene core substituted with a pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 1448137-18-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with its targets, leading to modulation of their activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It can bind to receptors, influencing signaling pathways.
Cytotoxicity and Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that modifications in the carboxamide side-chain can significantly enhance cytotoxicity and DNA-damaging properties.
Case Study: Related Compounds
A study on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) revealed:
- Cytotoxicity : DACA showed higher cytotoxicity due to efficient transport through cell membranes.
- DNA Damage : It induced chromatin lesions characteristic of topoisomerase II-blocking drugs, suggesting similar potential for naphthalene derivatives .
Biological Assays and Findings
Several assays have been conducted to evaluate the biological activity of this compound:
- In Vitro Cytotoxicity Assays : These assays measure the compound's ability to kill cancer cells. Results indicate that the compound exhibits dose-dependent cytotoxic effects.
- DNA Interaction Studies : Investigations into the compound's ability to interact with DNA show that it can induce DNA breaks, a mechanism often exploited in anticancer therapies.
- Enzyme Activity Inhibition : The compound's potential to inhibit specific enzymes involved in tumor growth has been documented, supporting its application as an antitumor agent.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Exhibits significant cytotoxic effects in vitro |
| DNA Interaction | Induces DNA breaks and chromatin lesions |
| Enzyme Inhibition | Potential inhibition of key enzymes in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
